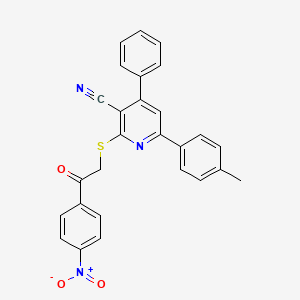
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with an ethyl ester group at the 2-position and a 4-cyanophenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with 1,1’-carbonyldiimidazole in tetrahydrofuran at 40°C for 1 hour, followed by the addition of ethanol and further reaction at 20°C for 18 hours . This method yields the desired compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring proper mixing and temperature control, and using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form dicarbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Dicarbonyl compounds.
Reduction: Amines.
Substitution: Amides or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-cyanophenyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(4-cyanophenyl)furan-2-carboxylic acid: The carboxylic acid analog of the compound.
Ethyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with an amino group instead of a nitrile group.
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
ethyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
MJEIEKUEKCZSLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


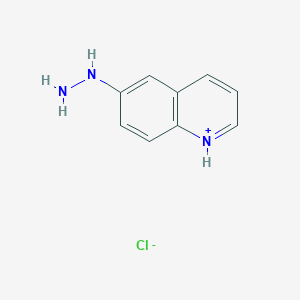
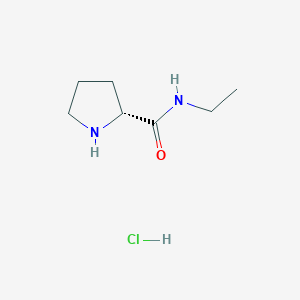

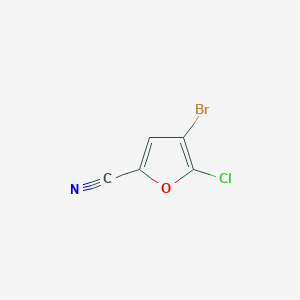
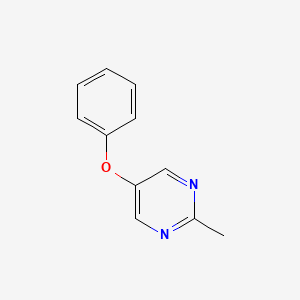
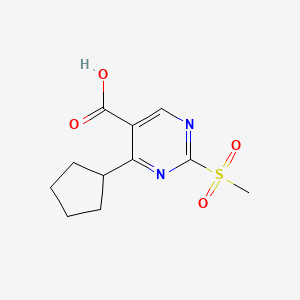
![6,11-Dihydrobenzo[b]acridine-12-carboxylic acid](/img/structure/B11773180.png)
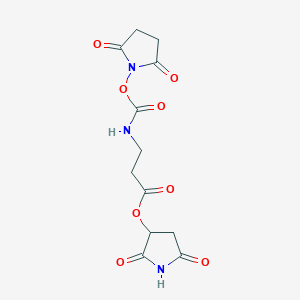
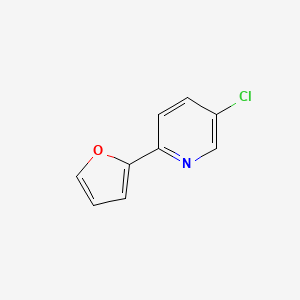
![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
![Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)
